molecular formula C12H22N2O2 B6230343 tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate CAS No. 1540664-32-1

tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate

Cat. No.: B6230343
CAS No.: 1540664-32-1
M. Wt: 226.3
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Description

tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate: is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique structure, which includes a tert-butyl group, a cyclopropylamino group, and a cyclobutylcarbamate moiety.

Properties

CAS No.

1540664-32-1

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(cyclopropylamino)cyclobutanone. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the cyclopropylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

  • tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
  • tert-butyl N-[3-(ethylamino)cyclobutyl]carbamate
  • tert-butyl N-[3-(propylamino)cyclobutyl]carbamate

Comparison: tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

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